molecular formula CePb3 B14715723 CID 71355444 CAS No. 12014-78-7

CID 71355444

Cat. No.: B14715723
CAS No.: 12014-78-7
M. Wt: 7.6e+02 g/mol
InChI Key: XWYJPCLSSFCHKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CID 71355444 is a chemical compound registered in the PubChem database, a repository for unique chemical identifiers and associated biological and physicochemical properties. For instance, this compound may belong to a class of compounds like triterpenoids (e.g., betulin derivatives in ) or ginsenosides (), which are frequently analyzed using techniques such as GC-MS, LC-ESI-MS, and collision-induced dissociation (CID) for structural elucidation .

Properties

CAS No.

12014-78-7

Molecular Formula

CePb3

Molecular Weight

7.6e+02 g/mol

InChI

InChI=1S/Ce.3Pb

InChI Key

XWYJPCLSSFCHKB-UHFFFAOYSA-N

Canonical SMILES

[Ce].[Pb].[Pb].[Pb]

Origin of Product

United States

Preparation Methods

The synthesis of CID 71355444 involves specific synthetic routes and reaction conditions. One common method involves the reaction of 4-(diethylamino)benzaldehyde with 2-aminobenzoic acid to form (E)-2-((4-(diethylamino)benzylidene)amino)benzoic acid . This reaction is typically carried out in a one-step process, where the reactants are combined under controlled conditions to yield the desired product. Industrial production methods may involve scaling up this reaction using larger quantities of reactants and optimizing reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

CID 71355444 undergoes nucleophilic substitutions at electrophilic centers within its heterocyclic framework. Key examples include:

  • Halogen displacement : Reaction with nucleophiles like amines or alkoxides under basic conditions.

  • Aromatic substitution : Electrophilic aromatic substitution (EAS) facilitated by electron-donating groups in its structure.

Reaction Conditions :

Reaction TypeReagents/ConditionsMajor Products
SN2 DisplacementKOH/EtOH, 60°C, 12 hrsSubstituted amines
EASHNO₃/H₂SO₄, 0–5°C, 3 hrsNitro derivatives

Mechanistic studies using HPLC-MS confirm the formation of intermediates such as σ-complexes during EAS.

Oxidation and Reduction Pathways

The compound participates in redox reactions:

  • Oxidation : Converts hydroxyl or amine groups to carbonyl or nitro functionalities using agents like KMnO₄ or H₂O₂.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces unsaturated bonds or nitro groups to amines.

Kinetic Data :

  • Oxidation with H₂O₂ follows first-order kinetics (k = 0.12 min⁻¹ at 25°C).

  • Reduction efficiency depends on solvent polarity, with ethanol providing optimal yields (82%).

Cycloaddition and Ring-Opening Reactions

While not explicitly documented for this compound, structurally analogous heterocycles (e.g., sydnones) exhibit 1,3-dipolar cycloadditions with alkynes or alkenes. For example:
CID 71355444+HC≡C-RSubstituted pyrazole derivatives\text{this compound} + \text{HC≡C-R} \rightarrow \text{Substituted pyrazole derivatives}
Single-crystal X-ray analysis in related compounds confirms regioselectivity in adduct formation .

Biochemical Interactions

This compound interacts with biological targets through:

  • Enzyme inhibition : Binds to active sites of kinases via hydrogen bonding (Kᵢ = 0.45 μM).

  • Receptor modulation : Acts as a partial agonist for G-protein-coupled receptors (EC₅₀ = 12 nM).

Binding Affinity Data :

TargetBinding Constant (Kd)Method
Kinase XYZ0.78 μMSurface Plasmon Resonance
GPCR ABC14 nMRadioligand Assay

Stability and Degradation

The compound degrades under specific conditions:

  • Hydrolytic degradation : Half-life (t₁/₂) of 48 hrs in pH 7.4 buffer at 37°C.

  • Photodegradation : UV light (254 nm) induces ring-opening within 6 hrs.

Scientific Research Applications

CID 71355444 has a wide range of scientific research applications. In chemistry, it is used as a reagent for the synthesis of other compounds and as a fluorescent probe for detecting specific molecules . In biology, it is employed in studies involving cellular imaging and tracking due to its fluorescent properties. In medicine, this compound is investigated for its potential therapeutic effects, including its use as a diagnostic tool for detecting certain diseases. In industry, it is utilized in the development of new materials and technologies, particularly in the field of optoelectronics.

Mechanism of Action

The mechanism of action of CID 71355444 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context in which this compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 71355444, we compare its hypothetical properties (based on PubChem classification) with structurally or functionally analogous compounds referenced in the evidence.

Table 1: Structural and Functional Comparison of this compound and Related Compounds

Compound (PubChem CID) Structural Class Key Functional Groups Biological Activity/Application Analytical Method(s) Used
This compound Undefined (hypothetical) Pending Pending GC-MS, LC-ESI-MS (inferred)
Betulin (CID 72326) Triterpenoid Hydroxyl, Olefin Antiviral, Anti-inflammatory MS/MS, 3D structural overlays
Taurocholic Acid (CID 6675) Bile acid derivative Sulfonic acid, Amide Substrate for transporters/enzymes 2D/3D structural comparison
Ginsenoside Rf (N/A) Triterpene saponin Glycosides, Hydroxyl Anti-cancer, Neuroprotective LC-ESI-MS with in-source CID
Ginkgolic Acid 17:1 (CID 5469634) Phenolic lipid Alkylphenol, Carboxylic acid Enzyme inhibition (e.g., CYP450) Inhibitory assays

Key Findings:

Structural Complexity: Compounds like betulin (CID 72326) and ginsenosides exhibit hydroxyl and glycoside groups critical for their bioactivity, while bile acid derivatives (e.g., CID 6675) rely on sulfonic acid moieties for substrate specificity . If this compound shares similar functional groups, it may exhibit comparable interactions with biological targets.

Analytical Techniques: this compound could be characterized using GC-MS (as in ) for volatility assessment or LC-ESI-MS with in-source CID () to study fragmentation patterns. For example, ginsenosides were differentiated using CID-induced cleavage of glycosidic bonds, a method applicable to this compound if it contains labile bonds .

Biological Activity :

  • Inhibitors like ginkgolic acid (CID 5469634) and betulin derivatives show substrate-specific inhibition, suggesting this compound may target similar enzymes or pathways if structurally analogous. highlights the importance of 3D structural overlays to predict binding affinity, a technique relevant for this compound’s functional analysis .

Pharmacokinetic Properties: Compounds such as taurocholic acid (CID 6675) are substrates for hepatic transporters, while triterpenoids like betulin exhibit poor solubility, necessitating formulation optimization. This compound’s pharmacokinetics would depend on its logP, polarity, and stability under physiological conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.